molecular formula C31H25Cl2FN4O3 B10856465 Brigimadlin CAS No. 2095116-40-6

Brigimadlin

Cat. No.: B10856465
CAS No.: 2095116-40-6
M. Wt: 591.5 g/mol
InChI Key: AMTXDBGKYPDTTA-SJVQGLCSSA-N
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Chemical Reactions Analysis

Brigimadlin undergoes various chemical reactions, primarily focusing on its interaction with the MDM2 protein. The compound is designed to bind to the large p53-binding pocket of MDM2, displacing the tightly bound p53. This interaction is crucial for its mechanism of action .

Scientific Research Applications

Brigimadlin is being extensively studied for its potential in cancer therapy. It has shown promising results in preclinical and clinical studies, particularly in patients with advanced or metastatic solid tumors. The compound has demonstrated encouraging antitumor activity, especially in TP53 wild-type, MDM2-amplified dedifferentiated liposarcoma patient-derived xenografts and syngeneic models .

Mechanism of Action

The primary mechanism of action of brigimadlin involves inhibiting the interaction between MDM2 and p53. In normal cellular conditions, p53 is kept at low levels by MDM2, which promotes p53 degradation. By blocking this interaction, this compound restores the function of wild-type p53, leading to the induction of cell death in cancer cells .

Comparison with Similar Compounds

Brigimadlin is unique in its ability to target the MDM2-p53 interaction effectively. Similar compounds include other MDM2 inhibitors, but this compound’s specific structure and binding properties make it particularly potent. Other similar compounds include nutlin-3 and idasanutlin, which also target the MDM2-p53 interaction but may differ in their efficacy and safety profiles .

Properties

CAS No.

2095116-40-6

Molecular Formula

C31H25Cl2FN4O3

Molecular Weight

591.5 g/mol

IUPAC Name

(3S,10'S,11'S,14'S)-6-chloro-11'-(3-chloro-2-fluorophenyl)-13'-(cyclopropylmethyl)-6'-methyl-2-oxospiro[1H-indole-3,12'-8,9,13-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1,3,5,7-tetraene]-5'-carboxylic acid

InChI

InChI=1S/C31H25Cl2FN4O3/c1-14-17(29(39)40)8-9-18-23-12-24-28(38(23)36-27(14)18)25(19-3-2-4-21(33)26(19)34)31(37(24)13-15-5-6-15)20-10-7-16(32)11-22(20)35-30(31)41/h2-4,7-11,15,24-25,28H,5-6,12-13H2,1H3,(H,35,41)(H,39,40)/t24-,25-,28+,31+/m0/s1

InChI Key

AMTXDBGKYPDTTA-SJVQGLCSSA-N

Isomeric SMILES

CC1=C(C=CC2=C3C[C@H]4[C@@H](N3N=C12)[C@@H]([C@]5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C3CC4C(N3N=C12)C(C5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O

Origin of Product

United States

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